N-羟基舍曲林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

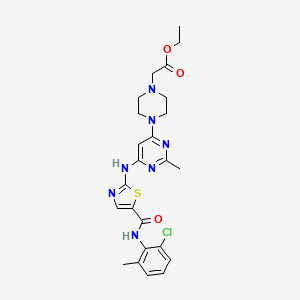

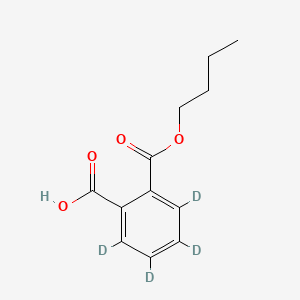

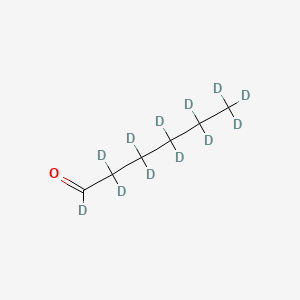

N-Hydroxy Sertraline is a chemical compound with the name N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine .

Synthesis Analysis

The synthesis of Sertraline, the parent compound of N-Hydroxy Sertraline, involves a chemoenzymatic approach. Ketoreductases (KREDs) are employed to yield a key chiral precursor. The bioreduction of the racemic tetralone exhibited excellent enantioselectivity and diastereomeric ratio . The resulting (S,S)-alcohol was efficiently oxidized to an enantiopure (S)-ketone, an immediate precursor of sertraline .Molecular Structure Analysis

Sertraline has potential molecular targets such as 5-HTR 2B (5-hydroxytryptamine receptor 2B subtype), SLC6A2 (norepinephrine transporter), SLC6A3 (dopamine transporter) and SLC6A4 (serotonin transporter) . The structure of SLC6A3 does not present a reference molecule into the binding site, but sertraline shows a similar binding pattern when compared to 5-HTR 2B .Chemical Reactions Analysis

N-Hydroxysuccinimide (NHS) esters are widely used for chemical cross-linking of lysine residues in proteins . NHS esters react with nucleophiles to release the NHS or sulfo-NHS group and to create stable amide and imide bonds with primary or secondary amines .Physical And Chemical Properties Analysis

Sertraline, the parent compound of N-Hydroxy Sertraline, encounters problems of poor aqueous solubility and vulnerability to enzymatic degradation in the liver .科学研究应用

新型抗抑郁药的开发

N-羟基舍曲林可用于开发新型抗抑郁药 . 5-羟色胺系统为开发基于SERT抑制与不同5-HT系统药理活性的新型抗抑郁疗法提供了巨大潜力 .

重度抑郁症的治疗

舍曲林是一种选择性5-羟色胺再摄取抑制剂,是精神病学领域的一项重大治疗进展,是治疗重度抑郁症的首选药物 . N-羟基舍曲林的变体可能增强其疗效。

提高水溶性

N-羟基舍曲林变体可能提高药物的水溶性 . 这可以提高其生物利用度和疗效。

减少酶促降解

N-羟基舍曲林可能不太容易受到肝脏中酶促降解的影响 . 这可能导致更长的半衰期和持续的治疗效果。

催化不对称反应

N-羟基舍曲林可能用于催化不对称反应 . 由于具有显著的高反应性和可调节的反应性,氧化aziridines已成为对各种亲核试剂进行氧和氮转移的有效且优雅的试剂 .

氮转移试剂

N-羟基舍曲林可能作为亲电氮转移试剂 . 这可能在各种化学反应和合成中很有用。

作用机制

Target of Action

N-Hydroxy Sertraline is a metabolite of Sertraline, which is a selective serotonin reuptake inhibitor (SSRI). The primary target of Sertraline is the serotonin transporter protein (SERT) in the presynaptic neuronal membrane . This protein is responsible for the reuptake of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

N-Hydroxy Sertraline, like Sertraline, likely interacts with its target by inhibiting the reuptake of serotonin. This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This increased activity can lead to improvements in symptoms of depression and other psychiatric conditions .

Biochemical Pathways

The action of N-Hydroxy Sertraline affects the serotonin system, impacting various biochemical pathways. The increased serotonin activity can influence downstream effects such as mood regulation, sleep, appetite, and cognition

Pharmacokinetics

Sertraline is slowly absorbed and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . Other metabolic pathways result in the formation of N-Hydroxy Sertraline . These metabolites are largely excreted renally as conjugates . The elimination half-life of Sertraline ranges from 22-36 hours .

Result of Action

The result of N-Hydroxy Sertraline’s action is likely similar to that of Sertraline. It improves or relieves the symptoms of depression, OCD, post-traumatic stress disorder, obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder via the inhibition of serotonin reuptake . Clinical studies have shown that it improves cognition in depressed patients .

Action Environment

The action, efficacy, and stability of N-Hydroxy Sertraline can be influenced by various environmental factors. Taking Sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .

安全和危害

属性

IUPAC Name |

N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3/t12-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWRFMYMDBDCLH-SJCJKPOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of N-Hydroxy Sertraline in the metabolism of Sertraline?

A1: According to the research, N-Hydroxy Sertraline is a phase I metabolite of Sertraline. It is formed through the N-hydroxylation of Sertraline. [] This metabolite, along with its glucuronide conjugate, is primarily excreted in the bile of both rats and dogs. [] This suggests that N-Hydroxy Sertraline and its conjugates are intermediates in the elimination pathway of Sertraline, ultimately contributing to its clearance from the body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/no-structure.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)